molecular formula C19H26FNO2 B6418238 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide CAS No. 1091048-06-4

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide

Número de catálogo: B6418238
Número CAS: 1091048-06-4
Peso molecular: 319.4 g/mol
Clave InChI: OTCHUIWWELXLFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide features a cyclohexanecarboxamide backbone substituted with a 4-(4-fluorophenyl)oxan-4-ylmethyl group. This structure combines a hydrophobic cyclohexane ring with a polar carboxamide moiety and a fluorinated tetrahydropyran (oxane) ring. The fluorine atom at the para position of the phenyl group enhances metabolic stability and influences binding interactions, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes .

Propiedades

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO2/c20-17-8-6-16(7-9-17)19(10-12-23-13-11-19)14-21-18(22)15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCHUIWWELXLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the oxane ring and the fluorophenyl group. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the oxane-fluorophenyl intermediate with cyclohexanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mecanismo De Acción

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the oxane ring and cyclohexanecarboxamide moiety contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs or functional similarities with N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide , enabling comparative analysis of their pharmacological and physicochemical properties.

N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-18F-fluoromethylcyclohexane)carboxamide (18F-Mefway)

  • Structure : Contains a fluoromethylcyclohexane carboxamide core with a piperazine-pyridyl substituent.
  • Binding Affinity : Exhibits high affinity for serotonin 5-HT1A receptors (IC₅₀ = 26 nmol/L), comparable to WAY-100635 (IC₅₀ = 23 nmol/L) .
  • Applications : Used as a PET radioligand for imaging 5-HT1A receptors in vivo, demonstrating stability in plasma (30% intact after 180 minutes post-injection) .
  • Key Difference : The fluoromethyl group in 18F-Mefway improves metabolic stability compared to defluorination-prone analogues like 18F-FCWAY .

4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide

  • Structure: Integrates a quinazolinone-thioether moiety and a tetrahydrofuranmethyl group into the cyclohexanecarboxamide scaffold .
  • Functional Role: Likely targets kinase or protease enzymes due to the quinazolinone core, a known pharmacophore in kinase inhibitors.
  • Key Difference: The ethoxyphenylamino group and sulfur bridge enhance hydrogen-bonding and hydrophobic interactions, differing from the fluorophenyl-oxane substituent in the target compound .

N-{4-[(4-Fluoroanilino)sulfonyl]phenyl}cyclohexanecarboxamide

  • Structure : Features a sulfonamide linker between the cyclohexanecarboxamide and 4-fluoroaniline groups .
  • Applications: Potential use in antimicrobial or anti-inflammatory agents due to the sulfonamide moiety, a common feature in sulfa drugs.
  • Key Difference : The sulfonyl group increases polarity and solubility compared to the oxane ring in the target compound, altering pharmacokinetic profiles .

(1R,2R)-N-[Cyano(2-methoxyphenyl)methyl]-2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxamide

  • Structure: Combines a piperazine-fluorophenyl carbonyl group with a cyanomethyl substituent .
  • Key Difference : The piperazine-carbonyl group introduces conformational rigidity, contrasting with the flexible oxane ring in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Binding Affinity (IC₅₀) Applications Reference
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide Cyclohexanecarboxamide 4-(4-Fluorophenyl)oxan-4-ylmethyl Not reported CNS receptor modulation
18F-Mefway Fluoromethylcyclohexane carboxamide Piperazine-pyridyl 26 nmol/L 5-HT1A PET imaging
4-{[2-...]methyl}cyclohexanecarboxamide (Quinazolinone derivative) Cyclohexanecarboxamide Quinazolinone-thioether, tetrahydrofuran Not reported Kinase/protease inhibition
N-{4-[(4-Fluoroanilino)sulfonyl]phenyl}cyclohexanecarboxamide Cyclohexanecarboxamide Sulfonamide-fluoroaniline Not reported Antimicrobial agents
(1R,2R)-N-[Cyano...]cyclohexanecarboxamide Cyclohexanecarboxamide Piperazine-carbonyl, cyanomethyl Not reported CNS multitarget agent

Research Findings and Trends

  • Fluorine Substitution : Fluorine at the para position (as in the target compound and 18F-Mefway) enhances metabolic stability and receptor affinity, critical for CNS-targeted drugs .
  • Scaffold Flexibility : The oxane ring in the target compound provides conformational flexibility, whereas rigid groups (e.g., piperazine-carbonyl in ) may improve selectivity but reduce blood-brain barrier penetration.
  • Synthetic Feasibility: Derivatives with sulfonamide or quinazolinone groups (e.g., ) require multi-step syntheses, contrasting with the target compound’s simpler oxane-based design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.